D-Xylulose 1-phosphate

Description

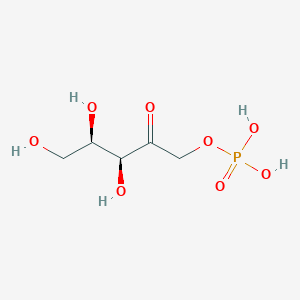

Structure

2D Structure

3D Structure

Properties

CAS No. |

2547-08-2 |

|---|---|

Molecular Formula |

C5H11O8P |

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(3S,4R)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5+/m1/s1 |

InChI Key |

NBOCCPQHBPGYCX-WUJLRWPWSA-N |

SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)O |

Synonyms |

L-threo-pentulose 1-phosphate xylulose-1-phosphate |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of D Xylulose 1 Phosphate

De Novo Synthesis Pathways of D-Xylulose 1-phosphate

The primary route for the de novo synthesis of this compound involves the direct phosphorylation of D-xylulose. This reaction is a critical entry point for D-xylulose into this specific metabolic route, distinct from the more common pentose (B10789219) phosphate (B84403) pathway where D-xylulose 5-phosphate is the key intermediate.

The formation of this compound is contingent on the enzymatic transfer of a phosphate group from a donor, typically ATP, to the C1 position of the D-xylulose molecule. This phosphorylation is catalyzed by specific kinases.

While the term "D-xylulokinase" typically refers to the enzyme (EC 2.7.1.17) that catalyzes the formation of D-xylulose 5-phosphate, the generation of this compound is primarily accomplished by an enzyme with broader substrate specificity. wikipedia.orgcaymanchem.com In synthetic biology applications, a D-xylulose-1-kinase is a key component of engineered pathways. researchgate.net For instance, the restoration of growth on D-xylose has been observed in E. coli strains lacking the standard xylulose-5 kinase when provided with a D-xylulose-1 kinase and a this compound aldolase (B8822740). researchgate.net

Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the phosphorylation of fructose (B13574) in the liver. nih.gov This enzyme exists in two main isoforms, KHK-A and KHK-C, which arise from alternative splicing. nih.gov KHK-C, in particular, has been identified as the key enzyme that phosphorylates D-xylulose at the C1 position to generate this compound. researchgate.netresearchgate.net This activity is a crucial step in a synthetic metabolic pathway designed for the production of valuable chemicals like glycolic acid. researchgate.netnih.gov The KHK-C isoform is noted for its high affinity for fructose and is predominantly produced in the liver, intestine, and kidneys. nih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location |

| Ketohexokinase C (KHK-C) | 2.7.1.3 | D-Xylulose, ATP | This compound, ADP | Cytosol (primarily in liver, kidney, intestine) nih.gov |

| D-Xylulokinase | 2.7.1.17 | D-Xylulose, ATP | D-Xylulose 5-phosphate, ADP | Cytosol nih.govnih.gov |

D-Xylulose Phosphorylation in this compound Formation

Catabolic Pathways and this compound Utilization

Once formed, this compound is channeled into a catabolic pathway where it is cleaved into smaller molecules that can enter central metabolic routes like glycolysis.

The primary catabolic fate of this compound is its cleavage through an aldol (B89426) reaction. This process breaks the five-carbon sugar phosphate into a two-carbon and a three-carbon fragment.

The enzyme responsible for the cleavage of this compound is a class I aldolase, specifically Fructose-bisphosphate aldolase B (also known as Aldolase B). researchgate.netresearchgate.netwikipedia.org This enzyme catalyzes the reversible cleavage of fructose 1,6-bisphosphate in glycolysis and gluconeogenesis and can also act on other ketose 1-phosphates like this compound. wikipedia.orgproteopedia.org

The reaction mechanism for class I aldolases involves the formation of a Schiff base intermediate. ebi.ac.uknih.gov The process proceeds as follows:

The open-chain form of this compound enters the active site of the enzyme.

The carbonyl group of the substrate reacts with the ε-amino group of a conserved lysine (B10760008) residue in the active site to form a protonated Schiff base (an imine). proteopedia.org

Aldol cleavage of the C3-C4 bond is facilitated by the positive charge of the imine, releasing the first product, glycolaldehyde (B1209225). proteopedia.org

The remaining three-carbon fragment is held as an enamine intermediate. proteopedia.org

Tautomerization, protonation, and subsequent hydrolysis of the Schiff base release the second product, dihydroxyacetone phosphate (DHAP), and regenerate the free enzyme. proteopedia.org

This cleavage effectively splits this compound into glycolaldehyde and dihydroxyacetone phosphate (DHAP), both of which can be further metabolized. plos.org

| Enzyme | EC Number | Substrate | Product(s) | Mechanism Type |

| Fructose-bisphosphate aldolase B (Aldolase B) | 4.1.2.13 | This compound | Glycolaldehyde, Dihydroxyacetone phosphate (DHAP) | Class I Aldolase (Schiff base intermediate) ebi.ac.uk |

Aldolytic Cleavage of this compound

Formation of Glycolaldehyde and Dihydroxyacetone Phosphate (DHAP) as Cleavage Products

The pivotal step in the catabolism of this compound within engineered metabolic pathways is its aldolytic cleavage. This reaction is catalyzed by a this compound aldolase, which splits the five-carbon sugar phosphate into two smaller, metabolically valuable molecules: the two-carbon compound glycolaldehyde and the three-carbon compound dihydroxyacetone phosphate (DHAP). nih.govresearchgate.net This enzymatic transformation is a key component of a synthetic pathway designed for the assimilation of D-xylose in microorganisms like Escherichia coli. nih.gov

The reaction can be summarized as follows: This compound → Glycolaldehyde + Dihydroxyacetone Phosphate

This cleavage provides a direct route from a pentose sugar derivative to C2 and C3 intermediates, which can then be channeled into various metabolic fates. researchgate.net The enzyme that has been successfully utilized to perform this specific cleavage is human aldolase B, demonstrating its catalytic versatility beyond its native substrates. nih.govresearchgate.net

Integration into Downstream Metabolic Fluxes

The generation of glycolaldehyde and DHAP from this compound opens a strategic branch point that allows these cleavage products to be integrated into downstream metabolic fluxes for the synthesis of valuable chemicals. The metabolic fate of these two products can be independently engineered, providing significant metabolic flexibility. researchgate.net

Glycolaldehyde Utilization : The glycolaldehyde molecule can be directed towards the production of ethylene (B1197577) glycol through the action of a reductase or oxidized to produce glycolic acid via a dehydrogenase. researchgate.netresearchgate.net In engineered E. coli strains, the expression of a glycolaldehyde reductase has led to the production of ethylene glycol as the primary metabolic end product from D-xylose. nih.govresearchgate.net

DHAP Utilization : DHAP is a natural intermediate in glycolysis and can be readily assimilated into the central carbon metabolism of the host organism. researchgate.net This allows for the generation of biomass and energy. Alternatively, engineered pathways can be designed to convert DHAP into other target molecules. For instance, both DHAP and glycolaldehyde can be channeled towards the synthesis of glycolic acid, which can achieve a higher theoretical yield compared to traditional pathways that rely solely on the glyoxylate (B1226380) shunt. nih.gov Furthermore, the C3 fraction (DHAP) can be recaptured and converted to glycolaldehyde through a series of reactions involving the serine pathway, further maximizing the carbon yield towards C2 compounds. researchgate.net

Molecular Enzymology of this compound Interconversion Enzymes

The synthetic pathway involving this compound relies on two key enzymatic activities for its interconversion: a kinase for its synthesis and an aldolase for its cleavage. In the engineered pathways developed in E. coli, these functions are provided by heterologously expressed human enzymes.

D-Xylulose-1 Kinase Activity : This is provided by human ketohexokinase-C (KHK-C) . KHK-C catalyzes the ATP-dependent phosphorylation of D-xylulose at the C1 position to generate this compound. nih.govresearchgate.net KHK-C is primarily expressed in the liver, kidney, and small intestine and is the principal enzyme for dietary fructose metabolism. nih.govnih.gov

This compound Aldolase Activity : This is catalyzed by human aldolase B (ALDOB) , also known as liver-type aldolase. nih.govresearchgate.net This enzyme carries out the reversible cleavage of this compound into glycolaldehyde and DHAP. wikipedia.org Aldolase B is a Class I aldolase that plays a crucial role in glycolysis, gluconeogenesis, and fructose metabolism. wikipedia.orgfrontiersin.org

Kinetic Characterization of this compound Converting Enzymes

The efficiency of the synthetic pathway is largely determined by the kinetic properties of the chosen enzymes. While specific kinetic data for D-xylulose and this compound as substrates for human KHK-C and Aldolase B, respectively, are not extensively documented, their characteristics with their native substrates provide significant insight into their catalytic capacity.

Ketohexokinase-C (KHK-C) : KHK-C is noted for its high affinity for fructose, exhibiting a much lower Michaelis constant (Km) compared to its isoform, KHK-A. nih.gov This high affinity allows it to rapidly phosphorylate fructose, which is analogous to its function with D-xylulose in the synthetic pathway. nih.gov The enzyme utilizes ATP as a phosphate donor. nih.gov

Aldolase B (ALDOB) : Aldolase B is distinguished from its other isoforms (A and C) by its comparable catalytic efficiency (kcat/Km) for both fructose 1,6-bisphosphate (FBP) and fructose 1-phosphate (F1P). wikipedia.orgbu.edu This adaptability makes it particularly suitable for cleaving the analogous substrate, this compound. Aldolase A, in contrast, shows a strong preference for FBP, while Aldolase C has intermediate properties. bu.edu

| Isozyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Aldolase A (Muscle) | Fructose 1,6-bisphosphate | 4 | 14 | 3.5 x 106 |

| Fructose 1-phosphate | 10,000 | 1.4 | 1.4 x 102 | |

| Aldolase B (Liver) | Fructose 1,6-bisphosphate | 4 | 2.3 | 5.8 x 105 |

| Fructose 1-phosphate | 300 | 2.3 | 7.7 x 103 | |

| Aldolase C (Brain) | Fructose 1,6-bisphosphate | 15 | 4.2 | 2.8 x 105 |

| Fructose 1-phosphate | 30,000 | 0.8 | 2.7 x 101 |

Data adapted from biochemical studies. The kinetic parameters highlight Aldolase B's proficiency in handling 1-phosphate substrates.

Structural Biology of Enzymes Interacting with this compound

Substrate Binding and Catalytic Mechanisms

Ketohexokinase-C (KHK-C) : The crystal structure of KHK-C reveals a two-domain fold. researchgate.netusc.edu The catalytic mechanism involves the ATP-dependent phosphorylation of the C1 hydroxyl group of the ketose substrate. Structural studies of a Michaelis-like complex show that upon substrate binding, the enzyme undergoes a significant conformational change. This change involves a rotation of a β-sheet domain from one subunit to act as a "lid" over the active site of the opposing subunit, creating a catalytically competent conformation. researchgate.netusc.edu

Aldolase B (ALDOB) : As a Class I aldolase, Aldolase B employs a covalent catalytic mechanism that proceeds through a Schiff base intermediate. bu.eduwikipedia.org The enzyme is a homotetramer, with the active site of each subunit located within an α/β barrel structure. wikipedia.orgnih.gov The catalytic mechanism for cleaving a ketose-phosphate involves the following key steps:

The substrate's carbonyl group reacts with the ε-amino group of a conserved active-site lysine residue (Lys229) to form a protonated Schiff base. wikipedia.org

An active-site aspartate residue (Asp33) acts as a general base, abstracting a proton from the C4-hydroxyl group, which facilitates the cleavage of the C3-C4 bond in a retro-aldol reaction. wikipedia.org

This cleavage releases the first product, an aldehyde (e.g., glycolaldehyde).

The remaining fragment is held as an enamine intermediate covalently bound to the enzyme.

This intermediate is isomerized and then hydrolyzed, releasing the second product (e.g., DHAP) and regenerating the free enzyme. virginia.edu

A region around residue Alanine-149 is known to be critical for substrate binding, and mutations in this area can lead to hereditary fructose intolerance (HFI) due to impaired enzyme activity. nih.govrcsb.org

Cofactor Dependencies and Conformational Dynamics

Ketohexokinase-C (KHK-C) : The primary cofactor for KHK-C is the ATP-Mg2+ complex, which provides the phosphoryl group for the kinase reaction and helps to correctly orient the ATP molecule in the active site. The enzyme exhibits significant conformational dynamics upon substrate binding. The transition from an "open" to a "closed" conformation, where a domain lid covers the active site, is essential for catalysis and is triggered by the binding of both fructose and ATP. researchgate.netusc.edu

Aldolase B (ALDOB) : A key feature of Class I aldolases, including Aldolase B, is their independence from divalent metal cofactors, which distinguishes them from Class II aldolases found in bacteria and fungi. bu.edunih.gov The enzyme's conformational dynamics are crucial for its function. The C-terminal region of the protein is notably flexible and is believed to play a role in catalysis, possibly by opening and closing over the active site to control substrate entry and product release. nih.govnih.gov Structural studies of mutant forms of Aldolase B have shown that single amino acid substitutions can induce significant local disorder, which propagates to adjacent regions and disrupts the enzyme's quaternary structure, thermal stability, and ultimately its catalytic activity. rcsb.org This highlights the importance of the precise three-dimensional architecture and its dynamic nature for proper aldolase function.

D Xylulose 1 Phosphate in Metabolic Engineering and Synthetic Biology

Engineering D-Xylulose 1-phosphate Pathways for Bio-Product Synthesis

Metabolic engineering and synthetic biology have enabled the development of novel metabolic routes for the production of value-added chemicals from renewable feedstocks. nih.gov D-xylose, a major component of lignocellulosic biomass, is a key substrate in these efforts. nih.gov The synthetic this compound (X1P) pathway represents a significant advancement in xylose valorization, offering an alternative to native metabolic routes like the xylose isomerase pathway and the oxidative pentose (B10789219) pathway. nih.govresearchgate.net This engineered pathway provides a more direct route to certain C2 and C3 compounds, enhancing theoretical yields for specific bioproducts. acs.orgresearchgate.net

Microbial Cell Factory Development Utilizing this compound Pathways

The development of microbial cell factories, particularly using model organisms like Escherichia coli and Saccharomyces cerevisiae, is central to industrial biotechnology. nih.govnih.gov The X1P pathway has been successfully implemented in these hosts to create efficient systems for converting xylose into valuable chemicals. acs.orgnih.gov

Escherichia coli has been the primary host for engineering the synthetic X1P pathway due to its well-understood genetics and rapid growth. nih.gov Researchers have successfully expressed human ketohexokinase-C and aldolase-B in an E. coli strain lacking D-xylulose-5-kinase, restoring its ability to grow on xylose and demonstrating the functionality of the pathway. acs.orgnih.gov This engineered strain became a platform for producing chemicals derived from the pathway's glycolaldehyde (B1209225) and DHAP intermediates. acs.org

In Saccharomyces cerevisiae, engineering xylose metabolism has historically focused on other pathways, such as expressing xylose reductase and xylitol (B92547) dehydrogenase or xylose isomerase to channel xylose into the native pentose phosphate (B84403) pathway. d-nb.infonih.gov While the heterologous 1-deoxy-D-xylulose 5-phosphate (DXP) pathway has been functionally expressed in the eukaryotic cytosol of S. cerevisiae for isoprenoid production, the implementation of the X1P pathway has been less explored. nih.govresearchgate.net The challenges in expressing prokaryotic or eukaryotic pathways in yeast often involve ensuring proper enzyme folding, activity, and cofactor balance within the cytosolic environment. snu.ac.kr

A prime application of the X1P pathway is the production of glycolic acid, a versatile chemical used in cosmetics and for producing biodegradable polymers. researchgate.netnih.gov By engineering E. coli to co-express the synthetic X1P pathway and the native glyoxylate (B1226380) shunt, a significant increase in glycolic acid yield from xylose has been achieved. nih.gov

The pathway proceeds by converting the glycolaldehyde generated from X1P cleavage into glycolic acid, a reaction catalyzed by an aldehyde dehydrogenase. researchgate.net Research has demonstrated that strains engineered with this combined metabolic architecture exhibit substantially higher production metrics compared to those relying solely on the glyoxylate pathway. researchgate.netnih.gov

Table 1: Comparison of Glycolic Acid (GA) Yields in Engineered E. coli

| Pathway(s) Utilized | Carbon Source | GA Yield (g/g substrate) | Reference |

| Glyoxylate Pathway | Glucose | 0.31 | researchgate.netnih.gov |

| Glyoxylate Pathway | Xylose | 0.29 | researchgate.netnih.gov |

| Glyoxylate + X1P Pathway | Glucose | 0.39 | researchgate.netnih.gov |

| Glyoxylate + X1P Pathway | Xylose | 0.43 | researchgate.netnih.gov |

| Glyoxylate + X1P Pathway (with GalP overexpression) | Glucose/Xylose Mixture | 0.63 | researchgate.netnih.gov |

| Glyoxylate + X1P Pathway (with GalP overexpression) | Xylose fraction of mixture | 0.75 | researchgate.netnih.gov |

These results underscore the potential of the synthetic X1P pathway to significantly improve the production of valuable chemicals from xylose-rich substrates, such as those found in hemicellulosic hydrolysates. researchgate.netnih.gov The highest reported yield on the xylose fraction, 0.75 g/g, demonstrates a highly efficient conversion process. researchgate.netnih.gov

Diversification of Value-Added Compound Production via this compound Pathways

The synthetic pathway involving this compound (X1P) serves as a versatile platform in metabolic engineering for the production of various value-added chemicals from pentose sugars like D-xylose. This pathway channels xylose into central metabolism through novel intermediates, thereby enabling the synthesis of compounds that are either not naturally produced from xylose or are produced at low efficiencies. By converting D-xylulose to this compound, which is then cleaved into glycolaldehyde (GA) and dihydroxyacetone phosphate (DHAP), this pathway opens up routes to diverse C2 and C3-derived chemicals. nih.govnih.gov

One of the primary applications of the X1P pathway has been in the production of ethylene (B1197577) glycol and glycolic acid. nih.govnih.gov In engineered Escherichia coli, the glycolaldehyde intermediate can be reduced to ethylene glycol or oxidized to glycolic acid. nih.gov Stoichiometric analyses have shown that this pathway can theoretically achieve a molar yield of 1 for ethylene glycol from D-xylose. nih.govresearchgate.net For glycolic acid, the theoretical yield is 20% higher than that of the conventional glyoxylate shunt pathway when produced exclusively from xylose. nih.govresearchgate.net Research has demonstrated the successful production of 4.3 g/L of glycolic acid in shake flasks using an engineered E. coli strain. nih.govacs.org

Furthermore, the simultaneous operation of the synthetic X1P pathway and the natural glyoxylate pathway has been shown to significantly improve glycolic acid yields from xylose-rich sugar mixtures. nih.govresearchgate.net In one study, an E. coli strain engineered with both pathways achieved a glycolic acid yield of 0.75 g/g from the xylose fraction of a sugar mixture, which was the highest reported yield at the time. nih.gov This demonstrates the potential of the X1P pathway to enhance the production of commercially valuable chemicals from lignocellulosic biomass, which is rich in xylose. nih.govresearchgate.net

Beyond ethylene glycol and glycolic acid, the intermediates of the X1P pathway, glycolaldehyde and DHAP, can be theoretically channeled towards the synthesis of other valuable compounds. The modularity of this synthetic route allows for the targeted engineering of downstream pathways to produce a range of chemicals. nih.gov

Table 1: Examples of Value-Added Compounds Produced via this compound Pathways

| Compound | Host Organism | Key Engineering Strategy | Reported Titer/Yield |

|---|---|---|---|

| Ethylene Glycol | Saccharomyces cerevisiae | Expression of xylose isomerase and ketohexokinase, deletion of xylulokinase (XKS1) | Detected, but specific titer not detailed in the provided abstract. |

| Ethylene Glycol | Escherichia coli | Expression of human ketohexokinase-C and aldolase-B | Major metabolic end-product |

| Glycolic Acid | Escherichia coli | Simultaneous expression of xylulose-1 kinase and X1P aldolase (B8822740) activities | 4.3 g/L |

| Glycolic Acid | Escherichia coli | Co-expression of X1P pathway and glyoxylate pathway with sugar permease GalP | 0.75 g/g from xylose fraction |

Bypassing Native Metabolic Routes via this compound

Circumvention of the Pentose Phosphate Pathway in Xylose Utilization

The conventional metabolic route for D-xylose utilization in many microorganisms, both native and engineered, involves its conversion to D-xylulose 5-phosphate (X5P), which then enters the central metabolism via the Pentose Phosphate Pathway (PPP). nih.govrsc.org While the PPP is essential for various cellular functions, including the production of NADPH and precursors for nucleotide biosynthesis, its optimization for efficient pentose sugar fermentation can be complex and may interfere with its native roles. nih.gov

The synthetic this compound (X1P) pathway offers a direct circumvention of the PPP for xylose catabolism. nih.gov This alternative route begins with the isomerization of D-xylose to D-xylulose, followed by its phosphorylation to this compound (X1P) by a ketohexokinase. nih.govplos.org The key cleavage step, catalyzed by an aldolase, breaks X1P into glycolaldehyde and dihydroxyacetone phosphate (DHAP). nih.govnih.gov These two intermediates can then be funneled into other metabolic pathways, effectively bypassing the series of reactions that constitute the PPP. nih.gov

In Saccharomyces cerevisiae, a yeast species widely used in industrial fermentation, the implementation of this bypass requires the introduction of heterologous enzymes such as xylose isomerase and ketohexokinase. nih.govplos.org Crucially, to direct the metabolic flux through the X1P route, the endogenous xylulokinase gene (XKS1), which converts D-xylulose to D-xylulose 5-phosphate, must be deleted. nih.govplos.org This genetic modification prevents the entry of D-xylulose into the native PPP, thereby forcing its metabolism through the synthetic bypass. nih.gov The successful implementation of this strategy has been demonstrated, leading to the production of compounds like ethylene glycol and ethanol (B145695) from xylose. nih.gov

Similarly, in Escherichia coli, the X1P pathway has been established to create an alternative route for xylose assimilation. nih.govresearchgate.net By expressing human ketohexokinase-C and aldolase-B, researchers have enabled the conversion of D-xylulose to glycolaldehyde and DHAP, thus circumventing the native PPP. nih.govacs.org

Advantages and Limitations of this compound Bypass Strategies

The strategy of bypassing the native Pentose Phosphate Pathway (PPP) using a synthetic this compound (X1P) pathway presents several distinct advantages for metabolic engineering. However, it is also accompanied by certain limitations that need to be addressed for its efficient implementation.

Advantages:

Increased Theoretical Yields: For certain products, the X1P bypass can offer a higher theoretical carbon yield compared to the traditional PPP route. For instance, the production of glycolic acid from xylose via the X1P pathway has a theoretical yield that is 20% higher than the conventional glyoxylate shunt. nih.govresearchgate.net

Metabolic Modularity: The X1P pathway provides a modular platform for chemical production. nih.gov By cleaving the C5 sugar into C2 (glycolaldehyde) and C3 (dihydroxyacetone phosphate) fragments, it allows for the separate and potentially optimized conversion of these fragments into different value-added products. nih.govnih.gov

Reduced Metabolic Burden on PPP: The native PPP is a crucial metabolic hub responsible for generating NADPH and precursors for nucleotide and aromatic amino acid biosynthesis. nih.gov Diverting xylose flux away from the PPP can potentially reduce the metabolic burden on this pathway, allowing it to maintain its essential housekeeping functions without the added strain of processing large amounts of pentose sugars. nih.gov

Circumvention of PPP Regulation: The PPP is tightly regulated at several enzymatic steps. By bypassing this pathway, the complexities associated with manipulating its native regulatory networks to improve xylose utilization can be avoided. nih.gov

Limitations:

Metabolic Imbalances: While the bypass avoids the redox cofactor issues sometimes associated with the initial steps of xylose metabolism in the XR-XDH pathway, it can create new imbalances. The downstream metabolism of glycolaldehyde and DHAP needs to be carefully balanced to avoid the accumulation of toxic intermediates.

Requirement for Genetic Modification: The implementation of the X1P bypass necessitates significant genetic engineering, including the expression of multiple heterologous genes and the deletion of native genes (e.g., XKS1 in S. cerevisiae) to redirect metabolic flux. nih.govplos.org This can increase the complexity of strain development.

Slower Initial Substrate Consumption: In some cases, strains utilizing the bypass pathway have shown a lag phase or slower initial consumption of xylose compared to strains using the native pathway. For instance, in S. cerevisiae with a deleted XKS1 gene, xylose consumption did not begin until after approximately six days. nih.gov

Table 2: Summary of Advantages and Limitations of this compound Bypass Strategies

| Aspect | Details |

|---|---|

| Advantages | |

| Increased Theoretical Yield | Higher potential product yield for certain chemicals like glycolic acid. nih.govresearchgate.net |

| Metabolic Modularity | Decouples C5 sugar metabolism into C2 and C3 intermediates for targeted production. nih.gov |

| Reduced PPP Burden | Avoids overloading the native Pentose Phosphate Pathway with xylose catabolism. nih.gov |

| Circumvention of Regulation | Bypasses the complex native regulatory networks of the PPP. nih.gov |

| Limitations | |

| Enzyme Efficiency | The activity of heterologous enzymes can be a bottleneck, limiting the overall pathway flux. nih.gov |

| Metabolic Imbalances | Potential for accumulation of toxic intermediates if downstream pathways are not well-balanced. |

| Genetic Complexity | Requires extensive genetic modifications, including gene expression and deletion. nih.govplos.org |

| Substrate Uptake Rate | Can lead to slower initial rates of xylose consumption compared to native pathways. nih.gov |

Analytical and Methodological Approaches in D Xylulose 1 Phosphate Research

Methodologies for Detection and Quantification of D-Xylulose 1-phosphate

Accurate detection and quantification of this compound and its related metabolites are fundamental to understanding its metabolic role. Researchers employ a combination of enzymatic and chromatographic techniques to achieve this.

Enzymatic assays offer high specificity for the detection and quantification of metabolites. While direct assays for this compound are not commonly cited, methods for closely related compounds, such as D-xylose and other phosphorylated sugars, are well-established and provide a framework for its analysis. For instance, a novel enzymatic method for D-xylose quantification utilizes xylose dehydrogenase from Caulobacter crescentus (XylB). nih.gov This reaction produces NADH, which can be detected spectrophotometrically at 340 nm, allowing for the quantification of the initial substrate. nih.gov Such principles can be adapted to create specific assays for this compound by using enzymes that specifically act on it.

Commercially available kits for related sugars, like the D-Xylose Assay Kit, also demonstrate the utility of enzymatic methods. megazyme.com These kits often employ a series of enzymatic reactions to produce a quantifiable signal, such as a change in absorbance or fluorescence. For related enzymes like 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, fluorometric end-point assays have been developed. researchgate.net These assays are based on the reaction of the enzymatic product with a chemical reagent to form a highly fluorescent derivative, providing a sensitive method for determining enzyme activity. researchgate.net

Table 1: Comparison of Enzymatic Assay Parameters

| Parameter | Phloroglucinol (B13840) Method | Enzymatic Method (XylB) |

|---|---|---|

| Principle | Colorimetric reaction with phloroglucinol in acidic medium at high temperature. | Enzymatic oxidation of D-xylose by xylose dehydrogenase, producing a spectrophotometrically detectable product (NADH). nih.gov |

| Automation | Not automatable due to harsh reaction conditions. nih.gov | Fully automatable on standard clinical analyzers. nih.gov |

| Specificity | Can react with other pentoses. | Highly specific for D-xylose. |

| Agreement (Kappa coefficient) | 0.9531 (indicating excellent agreement between the two methods after cut-off adjustment). nih.gov |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and quantifying intermediates in metabolic pathways. HPLC methods have been developed for the simultaneous determination of various sugars, including xylose, glucose, and arabinose, in complex mixtures like lignocellulose hydrolysate. nih.gov These methods often use specialized columns, such as the Aminex HPX-87H, and detectors like photodiode array (PDA) and evaporative light scattering detectors (ELSD) for accurate quantification. nih.gov

For phosphorylated intermediates, which are often present at low concentrations, highly sensitive methods are required. HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity. nih.gov This technique has been successfully used to measure the activity of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase by directly quantifying the DXP product in crude plant extracts. nih.govresearchgate.net The combination of chromatographic separation with mass spectrometric detection allows for the unambiguous identification and quantification of pathway intermediates, even in complex biological matrices.

Isotopic Tracing and Metabolic Flux Analysis

To move beyond static measurements of metabolite concentrations, researchers use isotopic tracing and metabolic flux analysis (MFA) to map the flow of atoms through metabolic networks.

¹³C-Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying intracellular metabolic rates. nih.gov In this approach, cells are fed a substrate labeled with a stable isotope, such as ¹³C-glucose or ¹³C-xylose. As the labeled substrate is metabolized, the isotope is incorporated into downstream intermediates. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry or NMR, it is possible to deduce the relative activities of different metabolic pathways. mdpi.com

This methodology has been applied to understand xylose catabolism in various organisms. For example, studies in xylose-consuming Saccharomyces cerevisiae strains have used ¹³C-MFA to investigate the effects of carbon source and aeration on metabolism. nih.gov Similarly, ¹³C labeling experiments with Clostridium acetobutylicum revealed the in vivo activity of the phosphoketolase pathway in xylose catabolism, showing that its contribution to xylose breakdown increased with higher xylose concentrations. nih.gov These studies provide a quantitative understanding of how carbon from xylose is distributed among different metabolic routes, including those that could potentially involve this compound. The choice of isotopic tracer is critical for the precision of flux estimates, with different tracers being optimal for analyzing specific pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the TCA cycle. nih.gov

Genetic and Genomic Approaches

Manipulating the genes that encode the enzymes of a metabolic pathway is a powerful strategy to understand its function and regulation.

Gene knockout (or knockdown through techniques like antisense inhibition) and overexpression studies are fundamental to metabolic engineering and for elucidating the roles of specific enzymes. By deleting or reducing the expression of a gene, researchers can observe the metabolic consequences and infer the function of the encoded protein. Conversely, overexpressing a gene can reveal potential bottlenecks in a pathway.

For instance, in Trichoderma reesei, antisense inhibition of the D-xylulokinase gene (xyiH) led to a decrease in D-xylulokinase activity and a subsequent increase in the production of xylitol (B92547). researchgate.net In the same study, overexpression of the D-xylose reductase gene (xyl1) also resulted in increased xylitol production. researchgate.netnih.gov Similarly, the overexpression of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the MEP pathway, has been shown to alter the amounts of specific isoprenoids in plants like Arabidopsis, tomato, and potato. oup.commdpi.com These genetic manipulations provide direct evidence for the role of specific enzymes in controlling the flux through D-xylulose-related pathways and can be used to engineer organisms for the enhanced production of desired biochemicals. researchgate.net

Table 2: Examples of Genetic Manipulation in Xylose-Metabolizing Pathways

| Organism | Gene Manipulated | Genetic Approach | Observed Effect | Reference |

|---|---|---|---|---|

| Trichoderma reesei | D-xylulokinase (xyiH) | Antisense Inhibition | Decreased D-xylulokinase activity and increased xylitol production. researchgate.net | researchgate.net |

| Trichoderma reesei | D-xylose reductase (xyl1) | Overexpression | Increased xylitol production. researchgate.netnih.gov | researchgate.netnih.gov |

| Escherichia coli | Sugar permease (GalP) | Constitutive Expression | Increased glycolic acid yield from a glucose/xylose mixture in a strain operating the glyoxylate (B1226380) and X1P pathways. researchgate.net | researchgate.net |

| Arabidopsis thaliana | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Overexpression | Affected accumulation of various isoprenoids (chlorophylls, carotenoids, etc.). nih.gov | nih.gov |

Transcriptional and Proteomic Analysis in Engineered Strains

The introduction of engineered metabolic pathways, such as those involving this compound, invariably imposes new metabolic burdens and fluxes on the host organism. To understand the global cellular response and identify potential bottlenecks or targets for further optimization, researchers employ transcriptional and proteomic analyses. These approaches provide a system-wide view of how the engineered cell adapts to the new metabolic route by altering gene expression and protein abundance.

Transcriptional Response in Engineered Yeast

In engineered Saccharomyces cerevisiae, the metabolism of xylose triggers significant transcriptional reprogramming. Studies have revealed that even when engineered to ferment xylose, the yeast often exhibits a respiratory response, indicating it does not recognize xylose as a fully fermentative carbon source. helsinki.finih.gov This is characterized by the upregulation of genes encoding enzymes of the tricarboxylic acid (TCA) cycle and the respiratory pathway. nih.gov

A key transcriptional activator, Znf1, has been identified as a major regulator of xylose metabolism in S. cerevisiae. nih.gov Upon a shift from glucose to xylose, Znf1 actively upregulates a suite of genes essential for xylose utilization. This includes genes for xylose reductases, xylitol dehydrogenases, and enzymes of the pentose phosphate pathway (PPP), which is central to processing the xylulose intermediate. nih.gov For instance, xylose can induce the expression of genes such as XYL2 (xylitol dehydrogenase), SOR1 (sorbitol dehydrogenase), and XKS1 (xylulokinase) by 2- to 3-fold. nih.gov The transcription factor itself, along with the xylose utilization repressor gene BUD21, is also upregulated in the presence of xylose. nih.gov

The table below summarizes the transcriptional response of key genes involved in xylose metabolism in S. cerevisiae when shifted to a xylose medium.

| Gene | Function | Observed Change (Fold-Increase) | Regulator |

|---|---|---|---|

| XYL2 | Xylitol to Xylulose conversion | 3.0 | Znf1 |

| SOR1 | Sorbitol/Xylitol Dehydrogenase | 2.0 | Znf1 |

| SOR2 | Sorbitol/Xylitol Dehydrogenase | 2.3 | Znf1 |

| XKS1 | D-xylulose to D-xylulose 5-phosphate | 2.9 | Znf1 |

| TAL1 | Pentose Phosphate Pathway | Induced | Znf1 |

| ZWF1 | Pentose Phosphate Pathway | Induced | Znf1 |

Proteomic Shifts in Engineered Microorganisms

Proteomic analyses complement transcriptional data by revealing changes at the protein level, including post-translational modifications which are not visible in transcriptomics. In engineered strains, the introduction of a xylose metabolic pathway leads to significant shifts in the proteome.

In xylose-metabolizing yeast, studies have shown increased abundance of proteins involved in the initial steps of xylose assimilation and in pathways for cofactor (NADPH) regeneration, such as the pentose phosphate pathway. helsinki.fibiorxiv.org This is a logical adaptive response to handle the flux of the new sugar substrate and maintain redox balance. helsinki.fi

Furthermore, proteomic studies have uncovered more subtle and complex regulatory phenomena. A particularly noteworthy finding is the differential phosphorylation of key glycolytic enzymes, such as Hexokinase 2 and enolase, when cells are grown on xylose compared to glucose. helsinki.fi This suggests that post-translational modifications play a critical, and still not fully understood, role in modulating enzyme activity to adapt to different carbon sources. helsinki.fi In some engineered organisms, proteins related to stress response are also found in higher abundance, reflecting the metabolic burden imposed by the heterologous pathway. biorxiv.orgnih.gov

The following table outlines the major classes of proteins affected and the typical changes observed in proteomic analyses of engineered, xylose-utilizing strains.

| Protein Category | Observed Changes | Metabolic Implication |

|---|---|---|

| Sugar Transporters | Increased abundance | Enhanced uptake of xylose |

| Xylose Assimilation Enzymes | Increased abundance | Increased flux through the engineered pathway |

| Pentose Phosphate Pathway Enzymes | Increased abundance | Processing of xylulose-5-phosphate and NADPH regeneration |

| Glycolytic Enzymes | Differential phosphorylation | Modulation of central carbon metabolism activity |

| TCA Cycle Enzymes | Increased abundance | Shift towards respiratory metabolism |

| Stress Response Proteins | Increased abundance | Response to metabolic burden and potential toxicity |

Comparative Metabolic Pathway Studies Involving D Xylulose 1 Phosphate

Interrelationships with Other Carbohydrate Metabolism Routes

The metabolism of D-Xylulose 1-phosphate (X1P) is intrinsically linked to that of D-Xylulose 5-phosphate (X5P) through their common precursor, D-xylulose. In organisms engineered with the synthetic X1P pathway, D-xylulose stands at a critical metabolic branch point. The native enzyme, xylulokinase (encoded by the XKS1 gene in yeast), catalyzes the phosphorylation of D-xylulose to X5P, directing carbon flow into the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). nih.govoup.com Concurrently, the heterologous enzyme in the synthetic pathway, such as a ketohexokinase, converts D-xylulose into X1P. nih.gov

These two pathways are in direct competition for the D-xylulose pool. The efficiency of the synthetic X1P pathway is therefore heavily dependent on the relative activities of these competing enzymes. Research has shown that to effectively channel the carbon flux through the X1P route, it is often necessary to disrupt the native pathway. nih.gov For instance, in Saccharomyces cerevisiae, deleting the endogenous xylulokinase gene (xks1Δ) was found to be essential for significant production of ethylene (B1197577) glycol via the X1P pathway. nih.gov This genetic modification removes the primary route for xylulose utilization via X5P and the PPP, thereby forcing the intracellular xylulose through the alternative synthetic pathway. nih.gov

X5P is a central intermediate in the non-oxidative phase of the PPP, where it is converted by transketolase and transaldolase into glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.orgyoutube.com It also plays a role in regulating glycolysis and lipogenesis. wikipedia.orgresearchgate.net In contrast, X1P is a novel metabolite in hosts like yeast, and its pathway generates glycolaldehyde (B1209225) and dihydroxyacetone phosphate, directly linking pentose metabolism to glycolysis without involving the full PPP. nih.gov

Enzymatic promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a key factor in metabolic engineering and natural pathway evolution. A notable example relevant to pentose metabolism is the activity of D-xylulokinase on substrates other than D-xylulose.

Research has demonstrated that D-xylulokinase from Escherichia coli is capable of phosphorylating 1-deoxy-D-xylulose. nih.gov This reaction specifically occurs at the C-5 hydroxyl group, yielding 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov DXP is a crucial precursor in the non-mevalonate pathway for the biosynthesis of isoprenoids, as well as for the vitamins thiamine (B1217682) and pyridoxal. nih.govebi.ac.uk The phosphorylation of 1-deoxy-D-xylulose by D-xylulokinase proceeds at a significant rate, reported as 1.6 µmol·mg⁻¹·min⁻¹. nih.gov This activity represents a potential salvage pathway, allowing the cell to generate DXP from either exogenous or endogenous 1-deoxy-D-xylulose. nih.gov

Similarly, a cytosolic D-xylulose kinase in the plant Arabidopsis thaliana has been identified that catalyzes the phosphorylation of 1-deoxy-D-xylulose. nih.gov This function is critical for integrating exogenous 1-deoxy-D-xylulose into the plastidial isoprenoid biosynthesis pathway, which requires it to be in its phosphorylated form, DXP. nih.gov This demonstrates that the promiscuous activity of xylulokinase on this related substrate is not unique to prokaryotes and plays a significant biological role in eukaryotes as well.

Role of this compound in Diverse Organisms (e.g., Prokaryotes, Eukaryotic Microorganisms)

The this compound pathway is not a naturally occurring route for xylose metabolism. Its role is exclusively as a synthetic pathway implemented through metabolic engineering in various host organisms to produce valuable chemicals from D-xylose.

Prokaryotes: In the bacterium Escherichia coli, the X1P pathway has been successfully engineered for the production of chemicals such as glycolic acid and ethylene glycol. researchgate.netresearchgate.net By providing a complementary route to the natural glyoxylate (B1226380) shunt, the simultaneous operation of the X1P pathway can increase the theoretical yield of glycolic acid from xylose by 20%. researchgate.net The pathway in E. coli typically utilizes a ketohexokinase C (khkC) and an aldolase (B8822740) B (aldoB) to convert D-xylulose to glycolaldehyde and DHAP. researchgate.net This demonstrates the utility of the X1P pathway in prokaryotic hosts for creating carbon-efficient bioproduction platforms from pentose sugars found in hemicellulosic hydrolysates. researchgate.net

Eukaryotic Microorganisms: The baker's yeast Saccharomyces cerevisiae is a common target for engineering xylose utilization pathways due to its robustness in industrial fermentations. The X1P pathway has been introduced into S. cerevisiae to create a route for xylose metabolism that largely circumvents the native Pentose Phosphate Pathway. nih.gov This is advantageous because optimizing the PPP for high-flux xylose catabolism can be complex and may interfere with its primary cellular roles. nih.gov In engineered yeast, the X1P pathway has served as a platform for the biosynthesis of ethanol (B145695) and ethylene glycol from xylose. nih.gov The implementation of this pathway establishes this compound as a novel intermediate in yeast, opening possibilities for modularly optimizing the conversion of pentose sugars into a variety of bioproducts. nih.gov

Future Research Trajectories for D Xylulose 1 Phosphate

Development of Advanced Synthetic Biology Tools for D-Xylulose 1-phosphate Pathway Manipulation

The manipulation of the synthetic this compound pathway, which converts D-xylose to valuable chemicals like glycolic acid and ethylene (B1197577) glycol, currently relies on foundational metabolic engineering techniques. acs.orgnih.govresearchgate.net The pathway has been successfully established in organisms like Escherichia coli by introducing genes encoding key enzymes such as human ketohexokinase-C and aldolase-B. acs.orgnih.govresearchgate.net However, to move beyond proof-of-concept and achieve industrial-scale production, a more sophisticated toolkit of synthetic biology components is necessary.

Future research will likely focus on the development of high-precision tools for fine-tuning gene expression within the X1P pathway. While CRISPR/Cas9 has been widely applied for genome editing in the context of general xylose metabolism, its specific application for optimizing the X1P pathway is an area ripe for exploration. The development of CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) systems tailored to the genes in the synthetic X1P pathway would enable dynamic and reversible control of gene expression, allowing for the precise balancing of metabolic flux.

Furthermore, the creation of novel biosensors for this compound and its intermediates would be a significant breakthrough. These biosensors could be used to monitor intracellular metabolite concentrations in real-time, providing valuable data for pathway optimization and enabling the development of dynamic regulatory circuits that respond to changes in metabolic state.

Expanding the Substrate Range and Product Spectrum of this compound Dependent Bioconversions

Currently, the primary application of the synthetic this compound pathway is the conversion of D-xylose into glycolic acid and ethylene glycol. acs.orgnih.govresearchgate.netresearchgate.net While significant, this represents a narrow scope of potential applications. A key area for future research will be the expansion of both the substrates that can be utilized by the pathway and the range of products that can be synthesized.

Investigations into broadening the substrate range will likely focus on engineering the upstream sections of the pathway to accommodate other pentose (B10789219) sugars found in lignocellulosic biomass, such as L-arabinose. This would require the identification and integration of enzymes capable of converting these alternative sugars into D-xylulose or a closely related, phosphorylatable intermediate.

On the product side, the glycolaldehyde (B1209225) and dihydroxyacetone phosphate (B84403) (DHAP) generated from the cleavage of this compound are versatile C2 and C3 building blocks. acs.orgnih.govresearchgate.net Future research will aim to channel these intermediates into a wider array of valuable chemicals. For example, metabolic engineering strategies could be developed to convert glycolaldehyde into products like 1,2-propanediol or other specialty chemicals. Similarly, DHAP is a central metabolite that can be funneled into various biosynthetic pathways to produce compounds such as amino acids, organic acids, and biofuels.

The following table summarizes the current and potential substrates and products of the this compound pathway:

| Category | Current | Potential Future Expansion |

| Substrates | D-Xylose | L-Arabinose, Other Pentoses |

| Products | Glycolic Acid, Ethylene Glycol | 1,2-Propanediol, Amino Acids, Organic Acids, Biofuels |

Mechanistic Elucidation of Novel Enzymes or Enzyme Activities Related to this compound Metabolism

The successful implementation of the synthetic this compound pathway has relied on the heterologous expression of human enzymes, specifically ketohexokinase-C for the phosphorylation of D-xylulose and aldolase-B for the cleavage of this compound. acs.orgnih.govresearchgate.net While functional, a deeper mechanistic understanding of these enzymes, particularly in the context of this synthetic pathway, is crucial for future optimization.

Future research should focus on detailed kinetic and structural characterization of these enzymes with their non-native substrates and products. For instance, while aldolase-B is known to cleave fructose (B13574) 1,6-bisphosphate and fructose 1-phosphate, its efficiency and mechanism with this compound as a substrate warrant further investigation. wikipedia.org Understanding the active site architecture and catalytic mechanism will enable targeted protein engineering efforts to improve its performance.

A particularly exciting avenue for future research is the discovery and characterization of novel enzymes that could replace or supplement the currently used human enzymes. Bioprospecting in diverse microbial genomes may reveal novel xylulokinases with higher specificity or activity for D-xylulose, or aldolases that are more efficient at cleaving this compound. The identification of such enzymes could lead to a more robust and efficient synthetic pathway.

Furthermore, research into potential side reactions or alternative metabolic fates of this compound within the host organism is needed. Understanding and mitigating any off-target reactions will be critical for maximizing the carbon flux towards the desired product.

Systems Biology and Modeling Approaches for this compound Pathway Optimization

To rationally engineer and optimize the this compound pathway, a systems-level understanding of its integration with the host cell's metabolism is essential. Systems biology approaches, coupled with computational modeling, will be instrumental in achieving this.

Future research will likely involve the development of detailed metabolic models that incorporate the synthetic this compound pathway into the genome-scale metabolic network of the production host, such as E. coli. These models can be used to perform in silico simulations to predict metabolic fluxes and identify potential bottlenecks in the pathway.

Moreover, integrating multi-omics data, such as transcriptomics, proteomics, and metabolomics, with metabolic models will provide a more comprehensive understanding of the cellular response to the expression of the synthetic pathway. This data can be used to refine the metabolic models and uncover previously unknown regulatory interactions that may be impacting pathway performance. Ultimately, these systems biology and modeling approaches will guide the design of the next generation of highly efficient and robust cell factories for this compound-dependent bioconversions.

Q & A

Q. What is the metabolic role of D-Xylulose 1-phosphate in central carbon metabolism, and how does it interact with other pathways?

this compound is a phosphorylated pentose involved in metabolic pathways such as the glucuronate-xylulose pathway and pentose phosphate pathway. It serves as an intermediate in carbohydrate interconversion, linking nucleotide sugar metabolism (e.g., UDP-glucose) with redox balance and nucleotide biosynthesis. Its presence in pathways like the Leloir pathway suggests roles in detoxification (via glucuronidation) and energy production . Methodologically, its flux can be tracked using isotopic labeling (e.g., ¹³C-glucose) combined with LC-MS to map carbon transitions .

Q. How is this compound enzymatically synthesized, and what kinases or phosphatases regulate its levels?

While D-Xylulose 5-phosphate is well-characterized (produced via D-xylulokinase), this compound synthesis is less understood. Evidence suggests potential involvement of promiscuous kinases or isomerases, such as glucuronokinase (AtGlcAK), which phosphorylates D-glucuronate at the 1-position . Enzyme assays using purified kinases (e.g., with ATP analogs) and substrate-specificity profiling (e.g., HPLC-based kinetic analysis) can identify candidate enzymes .

Q. What analytical techniques are used to distinguish this compound from its 5-phosphate isomer?

High-resolution NMR (e.g., ³¹P-NMR) can differentiate phosphorylation positions by detecting distinct chemical shifts. Coupled with enzymatic digestion (e.g., phosphatase treatment followed by LC-MS), this approach confirms structural identity. Additionally, ion-pair chromatography with tandem mass spectrometry (MS/MS) enhances specificity for phosphorylated sugars .

Advanced Research Questions

Q. How do structural studies of this compound-related enzymes inform catalytic mechanisms?

Enzymes like DXS (1-deoxy-D-xylulose 5-phosphate synthase) and reductoisomerases (e.g., DXR) share homology with transketolases and pyruvate dehydrogenases. X-ray crystallography (e.g., PDB: 2O1X) reveals active-site residues critical for substrate binding, such as thiamine pyrophosphate (TPP) coordination in DXS. Site-directed mutagenesis (e.g., K284N substitution in VvDXS) demonstrates how single amino acid changes enhance catalytic efficiency and alter terpenoid biosynthesis .

Q. How can researchers resolve contradictions in metabolic pathway data involving this compound?

Discrepancies between reported phosphorylation positions (e.g., 1-phosphate vs. 5-phosphate) require orthogonal validation. For example:

- Isotopic tracing : Use ¹³C-labeled substrates to track carbon flow in vitro and in vivo.

- Gene knockout models : Silencing candidate kinases/phosphatases (e.g., CRISPR-Cas9) to observe pathway perturbations.

- Enzyme promiscuity assays : Test substrate flexibility of kinases (e.g., D-xylulokinase) using synthetic analogs .

Q. What experimental designs are optimal for studying this compound’s role in rare metabolic disorders?

In sickle cell disease and hereditary metabolic syndromes, dysregulated pentose phosphate intermediates correlate with oxidative stress. Methodologies include:

- Metabolomic profiling : Compare patient sera vs. controls using targeted MS platforms.

- Enzyme activity assays : Measure this compound levels in fibroblast cultures under hypoxia.

- Transcriptomics : Link pathway dysregulation to gene expression changes (e.g., RNA-seq of glucuronidase-deficient models) .

Q. How do enzyme kinetics and substrate promiscuity impact this compound metabolism?

DXS exhibits a random sequential mechanism, with TPP-dependent decarboxylation rates accelerated 600-fold by D-glyceraldehyde-3-phosphate. Pre-steady-state kinetics (stopped-flow spectroscopy) and deuterium isotope effects reveal rate-limiting steps. Mutagenesis (e.g., H257A in DXR) identifies residues stabilizing reaction intermediates, informing drug design against pathogens like Plasmodium falciparum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.